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Introduction
Viloxazine extended-release (ER) is a non-stimulant medication approved for the treatment of

Attention-Deficit/Hyperactivity Disorder (ADHD) in pediatric and adult patients.[1][2][3] It

functions as a selective norepinephrine reuptake inhibitor, and also modulates serotonergic

activity, though its precise mechanism in ADHD is not fully elucidated.[4][5][6] Understanding

the pharmacokinetic (PK) profile of viloxazine ER in the target population is crucial for

optimizing dosing strategies and ensuring safety and efficacy. Population pharmacokinetics

(PopPK) modeling is a powerful tool to quantify the PK characteristics of a drug and identify

sources of variability in a patient population.[7]

These application notes provide a comprehensive overview of the population pharmacokinetics

of extended-release viloxazine, including detailed protocols for conducting a PopPK study and

a summary of key pharmacokinetic parameters.

Quantitative Data Summary
The following tables summarize the key pharmacokinetic parameters of extended-release

viloxazine derived from population pharmacokinetic modeling in pediatric and adult

populations.
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Table 1: Population Pharmacokinetic Parameters of Extended-Release Viloxazine in Pediatric

Patients.

Parameter Children (6-11 years) Adolescents (12-17 years)

Dose Range 100 - 400 mg 200 - 600 mg

Cmax (μg/mL) 1.60 ± 0.70 (at 100 mg) 2.06 ± 0.90 (at 200 mg)

2.83 ± 1.31 (at 200 mg) 4.08 ± 1.67 (at 400 mg)

5.61 ± 2.48 (at 400 mg) 6.49 ± 2.87 (at 600 mg)

AUC0-t (μg·h/mL) 19.29 ± 8.88 (at 100 mg) 25.78 ± 11.55 (at 200 mg)

34.72 ± 16.53 (at 200 mg) 50.80 ± 19.76 (at 400 mg)

68.00 ± 28.51 (at 400 mg) 79.97 ± 36.91 (at 600 mg)

Tmax (hours) ~5 (range: 3-9) ~5 (range: 3-9)

Terminal Half-life (t1/2, hours) ~7 ~7

Apparent Clearance (CL/F) Influenced by body weight Influenced by body weight

Apparent Volume of

Distribution (V/F)
Influenced by body weight Influenced by body weight

Data compiled from clinical trial information.[8]

Table 2: Pharmacokinetic Parameters of Single-Dose Extended-Release Viloxazine (700 mg) in

Healthy Adults.
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Parameter Viloxazine ER Alone
Viloxazine ER +
Lisdexamfetamine

Cmax (ng/mL)
95.96% (91.33–100.82) of

combination

112.78% (109.93–115.71) of

single drug

AUC0-t (ng·h/mL)
99.19% (96.53–101.91) of

combination

109.64% (105.25–114.22) of

single drug

AUCinf (ng·h/mL)
99.23% (96.61–101.93) of

combination

109.52% (105.19–114.03) of

single drug

Data represents the least squares geometric mean ratios [combination / single drug (90%

confidence intervals)].[9] These data indicate no significant impact of co-administration on

viloxazine's pharmacokinetics.[9]

Experimental Protocols
Population Pharmacokinetic Study Design
This protocol outlines a general approach for a population pharmacokinetic study of extended-

release viloxazine.

1.1. Study Population:

Enroll a representative sample of the target patient population (e.g., children, adolescents,

and adults with ADHD).

Obtain informed consent from all participants or their legal guardians.

Collect baseline demographic and clinical data, including age, weight, height, sex, and

relevant medical history.

1.2. Dosing and Administration:

Administer extended-release viloxazine orally at clinically relevant doses.[1]

Record the exact time of dose administration for each participant.
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1.3. Blood Sampling:

Employ a sparse sampling strategy, particularly in pediatric populations, to minimize the

burden on participants.[7]

Collect a limited number of blood samples (e.g., 2-5 per participant) at various time points

post-dose.

The timing of samples should be optimized to capture the absorption, distribution, and

elimination phases of the drug.

Record the exact time of each blood sample collection.

1.4. Sample Handling and Processing:

Collect blood samples in appropriate anticoagulant tubes (e.g., lithium heparin).

Centrifuge the blood samples to separate plasma.

Store plasma samples at -20°C or lower until analysis.

Bioanalytical Method for Viloxazine Quantification
This protocol describes a general procedure for the quantification of viloxazine in plasma using

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

2.1. Sample Preparation:

Thaw plasma samples at room temperature.

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the

plasma samples.

Vortex and centrifuge the samples to pellet the precipitated proteins.

Transfer the supernatant to a clean tube for analysis.

2.2. LC-MS/MS Analysis:
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Use a validated LC-MS/MS method for the quantification of viloxazine.

Chromatography: Employ a suitable C18 analytical column.

Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic

acid in water) and an organic solvent (e.g., acetonitrile).

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple

reaction monitoring (MRM) to detect the parent and product ions of viloxazine.

2.3. Method Validation:

Validate the bioanalytical method according to regulatory guidelines for accuracy, precision,

selectivity, sensitivity, and stability.

Population Pharmacokinetic Modeling
This protocol provides a general workflow for developing a population pharmacokinetic model

of extended-release viloxazine.

3.1. Data Assembly:

Compile a dataset containing demographic information, dosing records, and plasma

concentration-time data for all participants.

3.2. Software:

Utilize a non-linear mixed-effects modeling software such as NONMEM®, R, or Monolix®.

3.3. Model Development:

Structural Model: Based on existing data, a one-compartment model with first-order

absorption and elimination is a suitable starting point for viloxazine ER.[2][7][8]

Inter-individual Variability: Incorporate random effects (etas) to describe the variability in

pharmacokinetic parameters between individuals.

Residual Variability: Model the unexplained variability in the observed concentrations.
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3.4. Covariate Analysis:

Investigate the influence of covariates (e.g., body weight, age, sex) on the pharmacokinetic

parameters.

Use graphical methods and statistical tests to identify significant covariates.

3.5. Model Evaluation and Validation:

Assess the goodness-of-fit of the model using graphical and statistical diagnostics.

Perform model validation using techniques such as visual predictive checks (VPC) and

bootstrap analysis.
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Caption: Population Pharmacokinetic Modeling Workflow.
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Caption: Proposed Signaling Pathway of Viloxazine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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